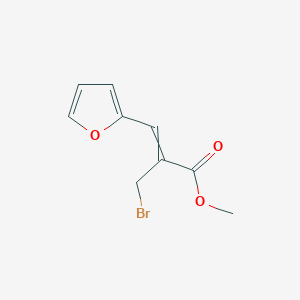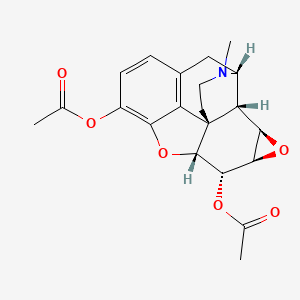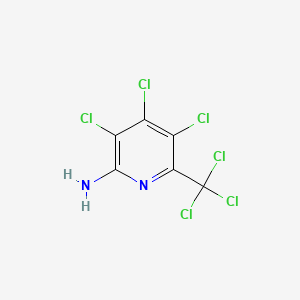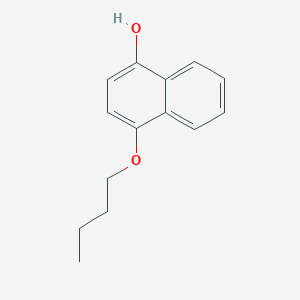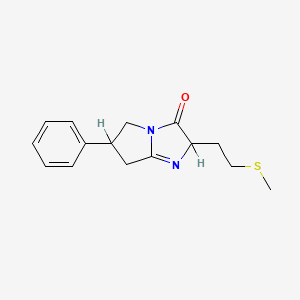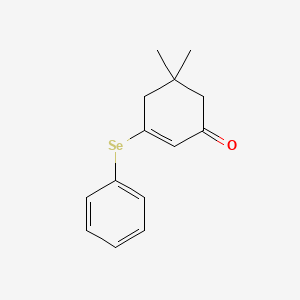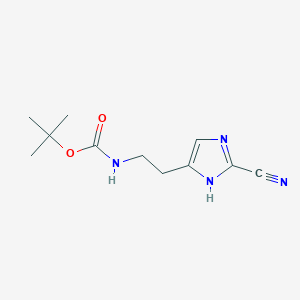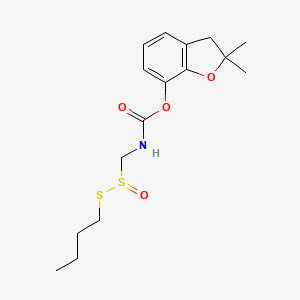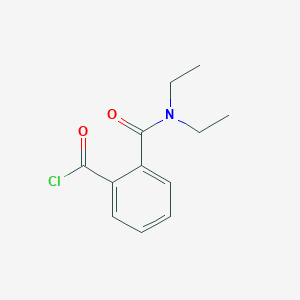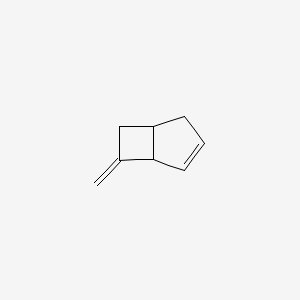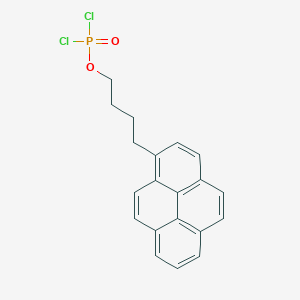
4-(Pyren-1-yl)butyl phosphorodichloridate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Pyren-1-yl)butyl phosphorodichloridate is a chemical compound that features a pyrene moiety attached to a butyl chain, which is further linked to a phosphorodichloridate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate typically involves the following steps:
Preparation of 4-(Pyren-1-yl)butanol: This can be achieved through the reaction of pyrene with butyl lithium, followed by the addition of a suitable electrophile to introduce the butyl chain.
Conversion to this compound: The 4-(Pyren-1-yl)butanol is then reacted with phosphorus oxychloride (POCl3) under anhydrous conditions to yield the desired phosphorodichloridate compound.
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
4-(Pyren-1-yl)butyl phosphorodichloridate can undergo various chemical reactions, including:
Substitution Reactions: The phosphorodichloridate group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding phosphoramidates, phosphorates, or phosphorothioates.
Hydrolysis: In the presence of water, the compound can hydrolyze to form 4-(Pyren-1-yl)butanol and phosphoric acid derivatives.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols.
Solvents: Anhydrous solvents such as dichloromethane or tetrahydrofuran.
Catalysts: In some cases, catalysts like triethylamine may be used to facilitate the substitution reactions.
Major Products
Phosphoramidates: Formed by reaction with amines.
Phosphorates: Formed by reaction with alcohols.
Phosphorothioates: Formed by reaction with thiols.
Wissenschaftliche Forschungsanwendungen
4-(Pyren-1-yl)butyl phosphorodichloridate has several scientific research applications:
Materials Science: Used as a precursor for the synthesis of pyrene-based polymers and materials with unique photophysical properties.
Organic Synthesis: Serves as a building block for the synthesis of more complex molecules, including those with potential biological activity.
Biological Research: Investigated for its interactions with biological molecules and potential use in bioimaging due to the fluorescent properties of the pyrene moiety.
Wirkmechanismus
The mechanism of action of 4-(Pyren-1-yl)butyl phosphorodichloridate is largely dependent on its chemical reactivity and the functional groups it interacts with. The pyrene moiety can engage in π-π stacking interactions with aromatic systems, while the phosphorodichloridate group can undergo nucleophilic substitution reactions. These interactions can influence the compound’s behavior in various environments, including biological systems .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Pyren-1-yl)butanol: A precursor in the synthesis of 4-(Pyren-1-yl)butyl phosphorodichloridate.
Pyrene-based Phosphoramidates: Compounds where the phosphorodichloridate group is substituted with an amine.
Pyrene-based Phosphorates: Compounds where the phosphorodichloridate group is substituted with an alcohol.
Eigenschaften
CAS-Nummer |
76867-01-1 |
|---|---|
Molekularformel |
C20H17Cl2O2P |
Molekulargewicht |
391.2 g/mol |
IUPAC-Name |
1-(4-dichlorophosphoryloxybutyl)pyrene |
InChI |
InChI=1S/C20H17Cl2O2P/c21-25(22,23)24-13-2-1-4-14-7-8-17-10-9-15-5-3-6-16-11-12-18(14)20(17)19(15)16/h3,5-12H,1-2,4,13H2 |
InChI-Schlüssel |
YSYVHBGFCHQMON-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCOP(=O)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


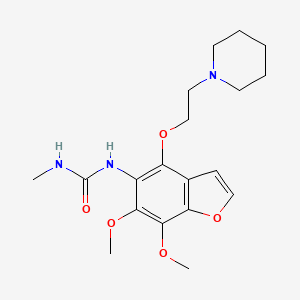
acetate](/img/structure/B14450130.png)

